Acetyl hexapeptide-49
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Overview
Description
Acetyl hexapeptide-49, also known as this compound, is a peptide-based complex ingredient widely used in personal care products. It is known for its soothing, anti-inflammatory, anti-allergic, and hydrating effects. The active ingredient is a hexapeptide with the sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. This compound reduces the activity of Proteinase-activated receptor 2 (PAR-2) by up to 80%, which is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl hexapeptide-49 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl hexapeptide-49 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of these reactions is the hexapeptide this compound itself, which is used in various formulations for its beneficial properties .
Scientific Research Applications
Acetyl hexapeptide-49 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide in studies of peptide synthesis and stability.
Biology: Investigated for its role in modulating inflammatory responses and skin barrier function.
Medicine: Explored for its potential in treating skin conditions such as dermatitis and eczema.
Industry: Incorporated into personal care products for its soothing and hydrating effects
Mechanism of Action
Acetyl hexapeptide-49 exerts its effects by reducing the activity of Proteinase-activated receptor 2 (PAR-2) on skin mast cells. This receptor is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8. By inhibiting PAR-2, this compound reduces the inflammatory response and allergic reactions in the skin. It also helps restore skin barrier function and reduces stinging and itching sensations .
Comparison with Similar Compounds
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for its collagen-boosting effects.
Palmitoyl tripeptide-1: Known for its skin-repairing properties.
Uniqueness of Acetyl hexapeptide-49
This compound is unique in its ability to specifically target and reduce the activity of PAR-2, making it particularly effective in reducing inflammation and allergic reactions. Its hydrating and soothing properties also set it apart from other peptides used in personal care products .
Properties
Molecular Formula |
C40H47N7O6 |
---|---|
Molecular Weight |
738.02 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.